5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a chlorobenzyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde.
Attachment of the chlorobenzyl group: This step involves the reaction of the intermediate compound with 2-chlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering gene expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-benzoic acid (5-(4-chloro-phenyl)-furan-2-ylmethylene)-hydrazide
- 2-(5-(4-bromo-phenyl)-furan-2-ylmethylene)-malononitrile
- 2-(5-(3-chloro-phenyl)-furan-2-ylmethylene)-malononitrile
Uniqueness
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is unique due to its combination of a pyrazole ring, a furan ring, and a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
634897-31-7 |
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Molecular Formula |
C22H17ClN4O3 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3/c23-19-6-2-1-4-16(19)14-30-17-9-7-15(8-10-17)20-12-21(26-25-20)22(28)27-24-13-18-5-3-11-29-18/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+ |
InChI Key |
KHDDMESNHJGZQA-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4)Cl |
Origin of Product |
United States |
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